N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-4-2-3-5-20(17)21-7-9-24(28-27-21)29-12-10-18(11-13-29)25(30)26-19-6-8-22-23(16-19)32-15-14-31-22/h2-9,16,18H,10-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUVHWIJXIJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and possible therapeutic applications based on recent research findings.
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of piperidine derivatives followed by the introduction of the benzodioxin moiety. The synthesis pathway can be summarized as follows:
-
Formation of Benzodioxin Derivative :
- Starting from 2,3-dihydrobenzo[1,4]dioxin, various derivatives are prepared using electrophilic aromatic substitution reactions.
-
Pyridazine Introduction :
- The pyridazine ring is introduced through cyclization reactions with appropriate precursors.
-
Final Coupling :
- The piperidine core is linked to the benzodioxin and pyridazine components via amide bond formation.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds similar to this compound. Notably:
- Acetylcholinesterase Inhibition :
- Alpha-glucosidase Inhibition :
Structure–Activity Relationships (SAR)
The biological activity is closely related to the structural features of the compound. For instance:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of benzodioxin moiety | Enhances interaction with target enzymes |
| Substituents on the piperidine ring | Modulate potency and selectivity against specific enzymes |
| Pyridazine group | Contributes to overall stability and binding affinity |
Case Study 1: In Vitro Evaluation Against AChE
In a study evaluating several derivatives, it was found that those containing the benzodioxin structure exhibited IC50 values in the low micromolar range against AChE. This indicates a strong potential for these compounds in neuroprotective therapies.
Case Study 2: Anti-Diabetic Potential
Another study assessed the effect of similar compounds on glucose metabolism in vitro. The results indicated a significant reduction in glucose absorption in cell models treated with these compounds, supporting their role as potential therapeutic agents for T2DM management.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxin and pyridazine moieties. Key steps include:
- Pyridazine ring formation : Reacting hydrazine derivatives with dicarbonyl precursors (e.g., via cyclocondensation) .
- Piperidine carboxamide coupling : Amide bond formation using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the piperidine-4-carboxylic acid to the benzodioxin amine .
- Optimization : Purification via column chromatography or preparative HPLC, with yields typically ranging from 40–65% depending on steric hindrance .
Q. Which analytical methods are critical for characterizing purity and structure?
- HPLC-MS : For purity assessment (≥95% by area normalization) and mass confirmation .
- NMR spectroscopy : H and C NMR to verify regiochemistry of substituents (e.g., distinguishing pyridazine C3 vs. C6 positions) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, though limited by compound crystallinity .
Q. What biological targets or mechanisms are associated with this compound?
Structural analogs suggest potential activity as:
- Cholinesterase inhibitors : The benzodioxin and pyridazine motifs may interact with acetylcholinesterase’s peripheral anionic site .
- GPCR modulators : Piperidine carboxamides are common in dopamine or serotonin receptor ligands, warranting screening in receptor-binding assays .
- Kinase inhibitors : Pyridazine derivatives often target ATP-binding pockets in kinases (e.g., MAPK or CDK families) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up?
- Reaction path search : Use quantum chemical calculations (DFT) to identify low-energy transition states and intermediates, reducing trial-and-error experimentation .
- Solvent selection : COSMO-RS simulations predict solvent compatibility to maximize yield (e.g., DMF vs. THF for SNAr reactions) .
- Process intensification : Continuous-flow reactors with inline analytics (e.g., FTIR) to monitor intermediates and minimize side products .
Q. How to address contradictory biological activity data across assays?
- Assay validation : Compare results across orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Structural analogs : Test derivatives (e.g., replacing the 2-methylphenyl group with halogenated aryl rings) to establish structure-activity relationships (SAR) .
Q. What computational approaches predict target engagement and selectivity?
- Molecular docking : AutoDock Vina or Glide to model binding poses in cholinesterase or kinase active sites .
- MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, identifying critical residues for mutagenesis studies .
- Machine learning : Train models on ChEMBL data to predict off-target liabilities (e.g., hERG channel inhibition) .
Q. How to evaluate stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, monitoring degradation via UPLC .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS .
- Thermal analysis : DSC/TGA to determine melting points and excipient compatibility for formulation .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
